
Dibutepinephrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutepinephrine is a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It is known for its ability to selectively activate alpha and beta adrenergic receptors, making it useful in various medical and research applications .
Méthodes De Préparation
The synthesis of Dibutepinephrine involves several steps, typically starting with the preparation of the core structure followed by the addition of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity .
Analyse Des Réactions Chimiques
Dibutepinephrine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenated compounds as reagents. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Dibutepinephrine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Researchers use it to study the effects of adrenergic receptor activation in biological systems.
Medicine: It is investigated for its potential therapeutic uses, particularly in cardiovascular diseases.
Industry: It is used in the development of new drugs and in the study of drug interactions .
Mécanisme D'action
Dibutepinephrine exerts its effects by binding to and activating alpha and beta adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP levels. These molecular targets and pathways are crucial for its sympathomimetic effects, such as increased heart rate and vasoconstriction .
Comparaison Avec Des Composés Similaires
Dibutepinephrine is similar to other sympathomimetic agents such as epinephrine and norepinephrine. it has unique properties that make it distinct:
Epinephrine: While both compounds activate adrenergic receptors, this compound has a different chemical structure that may result in varied pharmacokinetics and dynamics.
Norepinephrine: Similar to epinephrine, but with differences in receptor selectivity and duration of action. These differences highlight the uniqueness of this compound and its potential advantages in specific applications .
Propriétés
Numéro CAS |
2735735-23-4 |
|---|---|
Formule moléculaire |
C17H25NO5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1 |
Clé InChI |
XUROVJXCRSDXKR-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)C |
SMILES canonique |
CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



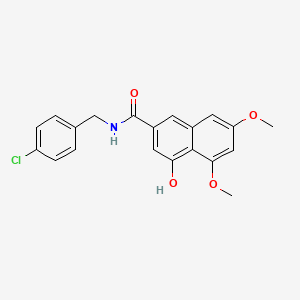
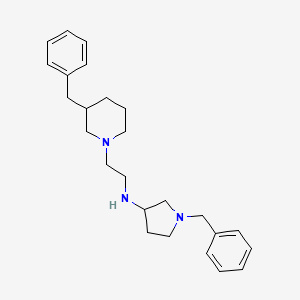



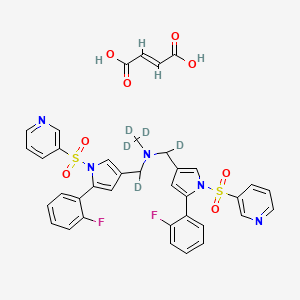
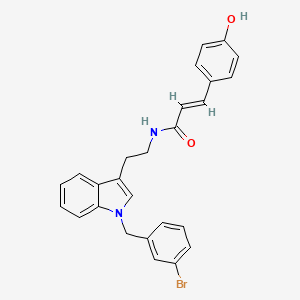
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)
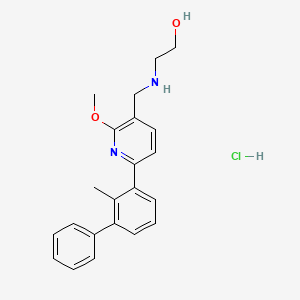

![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)


